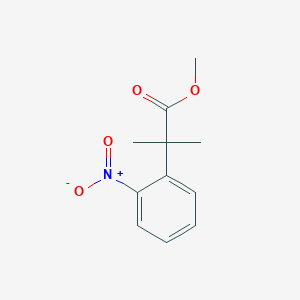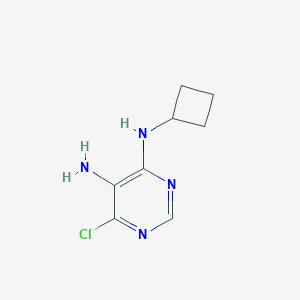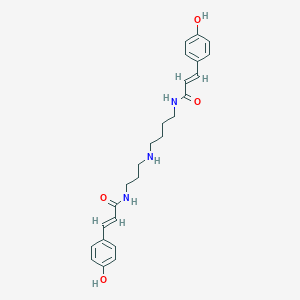
2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid, also known as ATCA, is a compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
In addition, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been investigated for its anticancer properties. Studies have shown that 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid can induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. Furthermore, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
Wirkmechanismus
The mechanism of action of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. In addition, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid can inhibit the production of reactive oxygen species, reduce lipid peroxidation, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in various cell types.
In vivo studies have demonstrated that 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid can reduce inflammation and oxidative stress in animal models of various diseases, such as colitis, arthritis, and diabetes. Furthermore, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been found to exhibit anticancer activity in animal models of breast cancer and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid is stable under ambient conditions and can be stored for extended periods without significant degradation.
However, one of the limitations of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid is its poor solubility in aqueous solutions, which can hinder its use in biological assays. Moreover, 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid. One potential direction is the development of novel derivatives of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid with improved solubility and bioavailability. Moreover, the mechanism of action of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid needs to be further elucidated to identify its molecular targets and signaling pathways.
Furthermore, the potential applications of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid in the treatment of various diseases, such as cancer and inflammation, need to be explored in greater detail. Finally, the safety and toxicity of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid need to be thoroughly evaluated to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid involves the reaction between 2-aminothiophenol and 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid as a yellow crystalline solid. The yield of 2-(2-Aminophenyl)-1,3-thiazole-4-carboxylic acid can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Eigenschaften
CAS-Nummer |
115311-40-5 |
|---|---|
Molekularformel |
C10H8N2O2S |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-(2-aminophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,11H2,(H,13,14) |
InChI-Schlüssel |
IDMDDXVOMOUYTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)N |
Synonyme |
4-Thiazolecarboxylic acid, 2-(2-aMinophenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



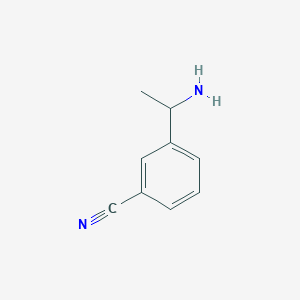
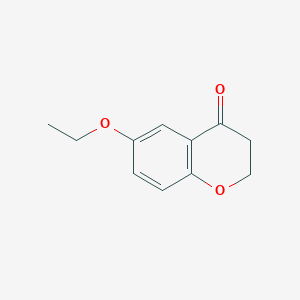

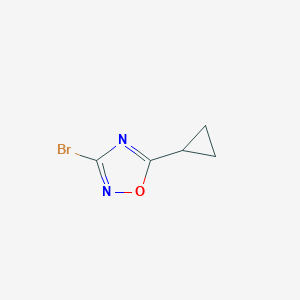

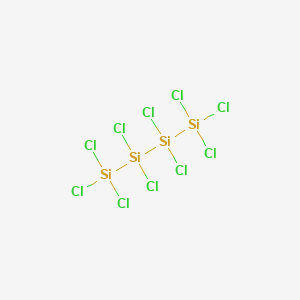
![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)
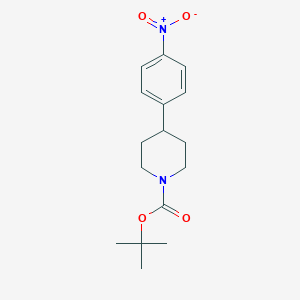

![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)

